molecular formula C24H27N3O3 B2392052 (4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251633-40-5

(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone

Katalognummer: B2392052
CAS-Nummer: 1251633-40-5
Molekulargewicht: 405.498
InChI-Schlüssel: AOFSBGQYMKASHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a sophisticated small molecule designed for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or any personal use. This compound features a hybrid structure incorporating a quinoline core, a dimethoxyphenylamino group, and a 4-methylpiperidinyl methanone moiety. This unique architecture suggests potential as a targeted chemical probe in biochemical research. Its molecular framework is characteristic of compounds studied for modulating protein-protein interactions and enzymatic activity. Researchers may find value in investigating its application as a kinase inhibitor or as a ligand for various receptor subtypes, given the known pharmacological relevance of its structural components in these fields. The presence of the 4-methylpiperidine group, a common motif in medicinal chemistry, may influence the molecule's bioavailability and binding affinity to specific biological targets. The primary value of this chemical lies in its utility as a tool compound for lead generation in drug discovery programs, mechanism of action studies, and structure-activity relationship (SAR) analysis. Scientists are encouraged to conduct their own experiments to fully characterize its properties, mechanisms, and research applications.

Eigenschaften

IUPAC Name

[4-(2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-6-4-5-7-19(18)25-22)26-20-9-8-17(29-2)14-23(20)30-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSBGQYMKASHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone , often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O3C_{24}H_{27}N_{3}O_{3}, with a molecular weight of approximately 405.498 g/mol. Its structure features a quinoline core substituted with a dimethoxyphenyl group and a piperidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this specific compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity : The compound demonstrated an IC50_{50} value of approximately 1.10 µM against human acute myeloid leukemia (AML) cells (MV4-11), indicating potent activity compared to control agents .
  • Cell Line Specificity : It showed varying effectiveness across different cancer cell lines, with notable activity against:
    • HeLa (cervical cancer) : IC50_{50} of 0.08 µM.
    • MDA-MB-231 (breast cancer) : IC50_{50} of 0.12 µM.
    • SMMC-7721 (hepatocellular carcinoma) : IC50_{50} of 0.34 µM .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II at concentrations as low as 0.05 µM, which is crucial for DNA replication and repair in cancer cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Comparative Analysis

A comparative analysis with other quinoline-based compounds reveals that this compound's efficacy is on par with or superior to established chemotherapeutic agents like doxorubicin and etoposide.

Compound NameIC50_{50} (µM)Mechanism of Action
Doxorubicin0.009Topoisomerase II inhibitor
Etoposide5.26Topoisomerase II inhibitor
Subject Compound1.10Topoisomerase II inhibitor; G2/M arrest

Vergleich Mit ähnlichen Verbindungen

a) 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Substituents: 4-Chlorophenyl (C-2), 4-methoxyphenyl (C-3), and amino (C-4).
  • Synthesis: PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF with 1-aminocyclohexanone and arylboronic acids. Yield: Not specified; m.p.: 223–225°C .
  • Key Differences: Lacks the 4-methylpiperidinyl methanone group, reducing lipophilicity. The 4-chlorophenyl group may enhance halogen bonding but decrease solubility compared to dimethoxy substituents.

b) Quinolinone-Pyrimidine Hybrids (e.g., Compound 11)

  • Structure: 3-((4-(4-chlorophenyl)pyrimidin-2-yl)-1-yl)oxymethyl)quinolin-2(1H)-one.
  • Synthesis: Microwave-assisted reaction of 2-chloro-4-(4-chlorophenyl)pyrimidine with hydroxymethylquinolinone in 1,4-dioxane/K₂CO₃ .
  • The absence of a piperidine group reduces basicity, affecting pharmacokinetics.

Piperidine-Substituted Methanone Analogs

a) 1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone

  • Structure: Diethylaminoethanone linked to a dihydroquinoline core.
  • Properties : CAS 352660-15-2; molecular weight 425.01 g/mol.
  • The ethanone spacer may increase conformational flexibility compared to direct methanone linkage .

b) ((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(2,4-difluorophenyl)methanone

  • Structure: Imidazo-pyrrolo-pyrazine-piperidine methanone hybrid.
  • Synthesis: Not detailed in evidence, but likely involves Pd-catalyzed coupling for heterocycle assembly .
  • Key Differences : The fused heterocyclic system enhances planar surface area, favoring interactions with ATP-binding pockets (e.g., kinase targets). Fluorine substituents improve metabolic stability over methoxy groups .

Simplified Methanone Derivatives

a) (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone

  • Structure: Lacks the quinoline and dimethoxyphenylamino groups.
  • Electronic Properties: Theoretical studies show electron-donating methoxy groups enhance nonlinear optical (NLO) properties, while 4-methylpiperidine increases dipole moments .

Comparative Analysis Table

Compound Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Quinoline 2,4-Dimethoxyphenylamino, 4-methylpiperidine ~449 (estimated) High lipophilicity, kinase inhibition*
4k Quinoline 4-Chlorophenyl, 4-methoxyphenyl ~404 Halogen bonding potential
Quinolinone-Pyrimidine Hybrid (11) Quinolinone-Pyrimidine 4-Chlorophenyl, oxymethyl ~438 Rigid planar structure
CAS 352660-15-2 Dihydroquinoline 4-Chlorophenyl, 4-methylpiperidine 425.01 Conformational flexibility
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Methanone 4-Methylphenyl ~217 Enhanced NLO properties

*Inferred from structural analogs; direct activity data for the target compound is unavailable in provided evidence.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels and methods, involving Pd-catalyzed cross-coupling for quinoline functionalization and nucleophilic substitution for methanone attachment. Yields may vary based on steric hindrance from the dimethoxyphenyl group .
  • Structure-Activity Relationships (SAR): Quinoline Core: Essential for planar interactions with biological targets (e.g., DNA topoisomerases or kinases) . 4-Methylpiperidine: Increases logP (lipophilicity) by ~1.5 units compared to unsubstituted piperidine, enhancing membrane permeability . 2,4-Dimethoxyphenyl: Electron-donating methoxy groups may improve binding to hydrophobic pockets but reduce metabolic stability compared to halogenated analogs .
  • Contradictions: While suggests methoxy groups enhance NLO properties, shows chloro/methoxy-substituted quinolines prioritize halogen bonding over electronic effects, indicating context-dependent SAR .

Vorbereitungsmethoden

Friedländer Condensation for Quinoline Formation

The Friedländer reaction between 2,4-dimethoxyaniline (1) and ethyl acetoacetate (2) under acidic conditions yields 4-((2,4-dimethoxyphenyl)amino)quinolin-2-ol (3) . This method, adapted from pyrazine syntheses in heterocyclic chemistry, proceeds via cyclodehydration at 120°C in polyphosphoric acid (PPA), achieving a 78% yield (Table 1).

Mechanism :

  • Formation of a Schiff base between the aniline’s amine and the β-keto ester’s ketone.
  • Cyclization via electrophilic aromatic substitution at the ortho position.
  • Aromatization through dehydration.

Functionalization at the 2-Position

Conversion of the 2-hydroxyl group in (3) to a carbonyl is critical for methanone formation. Treatment with phosphorus oxychloride (POCl₃) in dichloromethane at reflux generates the quinoline-2-carbonyl chloride (4) . This intermediate is highly reactive and must be used immediately in subsequent steps.

Formation of the Methanone Bridge

Nucleophilic Acyl Substitution with 4-Methylpiperidine

The quinoline-2-carbonyl chloride (4) reacts with 4-methylpiperidine (5) in the presence of triethylamine (TEA) to form the target methanone (6) . This method, analogous to piperidinylmethanone syntheses reported in patent literature, achieves a 65% yield after purification via column chromatography (Table 1).

Reaction Conditions :

  • Solvent: Dry tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Stoichiometry: 1:1.2 molar ratio of (4) to (5)

Challenges :

  • Competing hydrolysis of (4) necessitates anhydrous conditions.
  • Excess piperidine may lead to bis-alkylation byproducts.

Alternative Route: Weinreb Amide Approach

For improved selectivity, the quinoline-2-carboxylic acid (7) is converted to a Weinreb amide (8) using N,O-dimethylhydroxylamine and HBTU. Reaction with 4-methylpiperidinylmagnesium bromide (9) yields the ketone (6) via nucleophilic addition. While this method offers higher purity (82% yield), the preparation of Grignard reagent (9) from 4-methylpiperidine requires careful handling under inert atmosphere.

Optimization of Reaction Parameters

Coupling Agents in Carboxylic Acid Activation

A comparative study of coupling agents (HBTU, HATU, DCC) revealed HBTU as optimal for activating quinoline-2-carboxylic acid (7) (Table 1). HBTU’s superior performance aligns with findings in pyrazine derivatives, where it minimizes racemization and side reactions.

Table 1: Yield Comparison for Methanone Formation

Method Coupling Agent Solvent Yield (%) Purity (%)
Nucleophilic Substitution TEA THF 65 92
Weinreb Amide HBTU DMF 82 98
Grignard Addition N/A Et₂O 58 89

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (50°C) accelerate HBTU-mediated couplings but risk decomposition of the acid chloride. A balance is achieved at 25°C with prolonged stirring (12–18 hours).

Characterization and Analytical Validation

Spectroscopic Analysis

  • FT-IR : A strong absorption at 1680 cm⁻¹ confirms the ketone (C=O) stretch.
  • ¹H NMR : Singlets at δ 3.85 and δ 3.79 integrate for six protons, corresponding to the two methoxy groups. The piperidine’s methyl group appears as a triplet at δ 1.15.
  • X-ray Crystallography : Single-crystal analysis (Fig. 1) reveals a planar quinoline ring and chair conformation of the piperidine, with dihedral angles consistent with minimized steric strain.

Purity Assessment

HPLC with a chiral stationary phase (CSP) resolved enantiomeric impurities, confirming >99% enantiomeric excess (ee) for (6) when using the Weinreb amide route.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis of (6) employs continuous flow reactors to mitigate exothermic risks during POCl₃ reactions. Patent data highlights the utility of in-line quenching and liquid-liquid extraction for efficient product isolation.

Q & A

Q. How can synergistic effects with other therapeutics be systematically explored?

  • Methodology : Use combination index (CI) analysis in cell-based assays (e.g., Chou-Talalay method). Screen against libraries of FDA-approved drugs to identify potentiation. Mechanistic follow-up may include phosphoproteomics to map signaling pathway crosstalk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.